[4-(2-methoxyphenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone
Description
This compound features a piperazine ring substituted with a 2-methoxyphenyl group at the 4-position and a cyclohexylmethanone moiety modified with a 1H-tetrazol-1-yl group. Its molecular formula is C19H26N6O2 (MW: 370.45), as reported in screening data .
Properties
Molecular Formula |
C19H26N6O2 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-[1-(tetrazol-1-yl)cyclohexyl]methanone |
InChI |
InChI=1S/C19H26N6O2/c1-27-17-8-4-3-7-16(17)23-11-13-24(14-12-23)18(26)19(9-5-2-6-10-19)25-15-20-21-22-25/h3-4,7-8,15H,2,5-6,9-14H2,1H3 |
InChI Key |
ZBSOTGWFDPFFGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3(CCCCC3)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-methoxyphenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone typically involves multiple steps, starting with the preparation of the piperazine and tetrazole intermediates. The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and dihaloalkanes. The tetrazole ring is often formed via a [2+3] cycloaddition reaction between an azide and a nitrile compound. The final step involves coupling the piperazine and tetrazole intermediates with a cyclohexylmethanone derivative under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques like chromatography, and continuous flow synthesis to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
[4-(2-methoxyphenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The ketone group in the cyclohexylmethanone moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methoxyphenyl group can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of the ketone group can produce a secondary alcohol.
Scientific Research Applications
Chemistry
In chemistry, [4-(2-methoxyphenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool for investigating receptor-ligand interactions and developing new therapeutic agents.
Medicine
In medicine, this compound is explored for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and therapeutic applications.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of [4-(2-methoxyphenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific target and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
Positional Isomerism of Methoxy Group
- [4-(4-Methoxyphenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone (Y041-0848) MW: 370.45 (C19H26N6O2) .
Nitro-Substituted Analog
- Cyclohexyl[4-(4-nitrophenyl)piperazin-1-yl]methanone (Y203-9155) MW: 317.39 (C17H23N3O3) . The nitro group increases electron-withdrawing effects, lowering logP (3.4088) compared to methoxy or tetrazole derivatives, which may reduce membrane permeability .
Acridine-Modified Derivatives
- (4-(4-(6-Chloro-2-methoxyacridin-9-ylamino)phenyl)piperazin-1-yl)(cyclohexyl)methanone (Compound 20) MW: ~550 (estimated). The acridine moiety introduces planar aromaticity, enhancing intercalation with DNA or prion proteins, as seen in anti-prion and neuroprotective studies .
Modifications at the Cyclohexylmethanone Position
Tetrazole vs. Other Heterocycles
- [4-(2-Methoxyphenyl)piperazin-1-yl][2-(pyridin-3-yl)quinolin-4-yl]methanone MW: 424.49 (C26H24N4O2) . Replacing tetrazole with pyridinylquinoline increases aromatic surface area, likely improving kinase inhibition but reducing solubility.
Cyclohexyl vs. Aryl Groups
- (4-Cyclohexylpiperazin-1-yl)(phenyl)methanone (S29) MW: ~300 (estimated).
Key Physicochemical Properties
| Compound | MW | logP | Hydrogen Bond Acceptors | Key Substituents |
|---|---|---|---|---|
| Target Compound | 370.45 | ~2.5* | 6 | 2-MeOPh-piperazine, tetrazole |
| Y203-9155 (Nitro analog) | 317.39 | 3.41 | 6 | 4-NO2Ph-piperazine |
| S29 (Phenyl analog) | ~300 | ~2.8* | 4 | Phenyl-methanone |
| Y041-0848 (4-MeO isomer) | 370.45 | ~2.3* | 6 | 4-MeOPh-piperazine |
*Estimated based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
